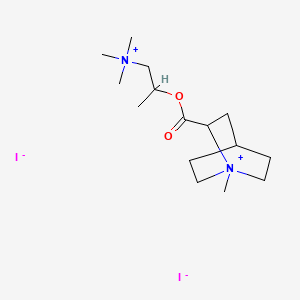
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide typically involves multiple steps, including the formation of the quinuclidinium core and subsequent functionalization. Common synthetic routes may involve the use of quinuclidine as a starting material, followed by carboxylation and methylation reactions. The iodide esterification is achieved through the reaction with (2-hydroxy-2-methylethyl)trimethylammonium iodide under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the desired product.
化学反応の分析
Types of Reactions
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinuclidinium derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinuclidinium compounds.
科学的研究の応用
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The quinuclidinium core can interact with receptors and enzymes, modulating their activity. The ester and iodide groups contribute to the compound’s reactivity and ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
- Quinuclidine derivatives
- Quaternary ammonium compounds
- Esterified quinuclidinium compounds
Uniqueness
Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
15623-84-4 |
|---|---|
分子式 |
C15H30I2N2O2 |
分子量 |
524.22 g/mol |
IUPAC名 |
trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropyl]azanium;diiodide |
InChI |
InChI=1S/C15H30N2O2.2HI/c1-12(11-16(2,3)4)19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChIキー |
JBLYKTBKSVPTJV-UHFFFAOYSA-L |
正規SMILES |
CC(C[N+](C)(C)C)OC(=O)C1CC2CC[N+]1(CC2)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



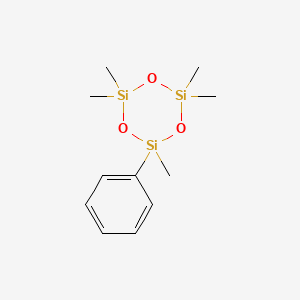
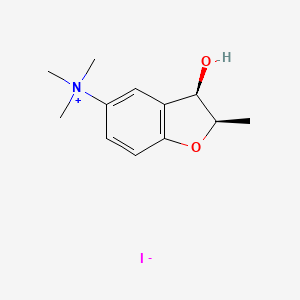
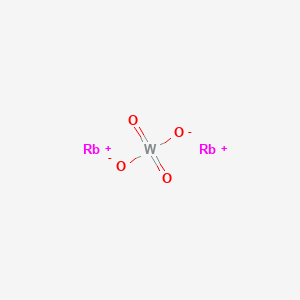
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

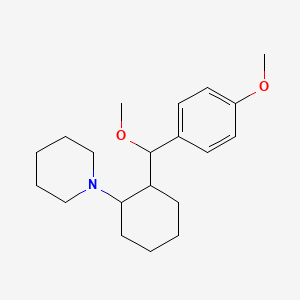
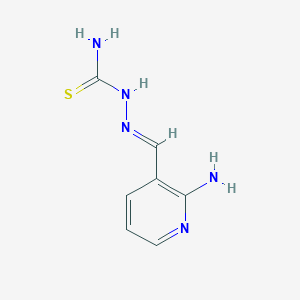
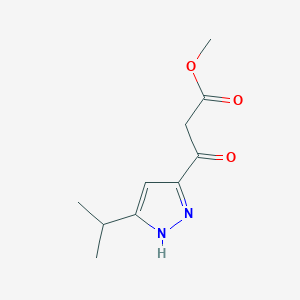
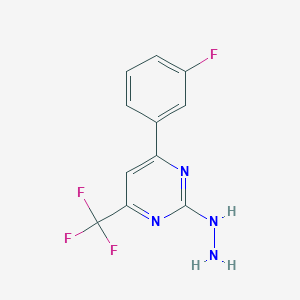
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)


